3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(4-piperidin-1-ylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c18-15-10-14(11-16(20)12-15)13-4-6-17(7-5-13)23(21,22)19-8-2-1-3-9-19/h4-7,10-12,20H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMOGOBSSNSOSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686489 | |
| Record name | 5-Bromo-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-78-1 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-bromo-4′-(1-piperidinylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261983-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Derivatization of 3 Bromo 5 4 Piperidin 1 Ylsulfonyl Phenyl Phenol
Retrosynthetic Analysis and Identification of Key Intermediates
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which in turn illuminates a potential forward synthetic route. For 3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, the analysis identifies three primary bond disconnections: the carbon-carbon (C-C) bond of the diaryl system, the sulfur-nitrogen (S-N) bond of the sulfonamide, and the carbon-bromine (C-Br) bond.
Two plausible retrosynthetic pathways emerge from this analysis:
Pathway A: This pathway prioritizes the formation of the diaryl C-C bond via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This disconnection leads to two key intermediates: a substituted phenylboronic acid and an aryl halide.
Pathway B: This route involves forming the sulfonamide linkage at a later stage of the synthesis.
Based on Pathway A, the key intermediates for the synthesis can be identified as:
Fragment 1: A phenol (B47542) ring bearing a bromine atom and a reactive group for cross-coupling (e.g., a boronic acid), such as (3-bromo-5-hydroxyphenyl)boronic acid . This fragment itself can be derived from simpler precursors like 3-bromophenol (B21344).
Fragment 2: A phenylsulfonylpiperidine moiety functionalized with a halide, such as 1-(4-bromophenylsulfonyl)piperidine . This intermediate is assembled from two simpler starting materials: 4-bromobenzenesulfonyl chloride and piperidine (B6355638) .
This analysis suggests a convergent synthesis, where the two main fragments are prepared separately before being joined in a final key step.
Methodologies for Aromatic Bromination and Selective Functionalization
The introduction of a bromine atom at a specific position on the phenol ring is a critical step that dictates the final structure of the molecule. The target compound features a 1,3,5-substitution pattern, which requires careful control of regioselectivity, as the phenolic hydroxyl group is a powerful ortho-, para-directing group.
Direct bromination of 3-substituted phenols often leads to a mixture of products. Therefore, achieving the desired 3-bromo-5-phenylphenol (B3059859) substitution pattern typically involves multi-step strategies where the directing effects of various functional groups are exploited. For instance, a common strategy involves using a nitro group as a meta-director. The synthesis could begin with 3-nitrophenol, where electrophilic bromination is directed to the 5-position. The nitro group can then be chemically modified (e.g., reduced to an amine and converted to a hydroxyl group via a diazonium salt) to yield the desired phenolic precursor.
A variety of brominating agents can be employed, each with specific advantages regarding reactivity and selectivity. organic-chemistry.org
| Brominating Agent | Typical Conditions | Notes |
| **Bromine (Br₂) ** | Acetic acid, CCl₄, or other non-polar solvents. | Can be highly reactive; may require a catalyst like FeBr₃ for less activated rings. |
| N-Bromosuccinimide (NBS) | CCl₄ or acetonitrile (B52724), often with a radical initiator (AIBN) or light for benzylic bromination, or an acid catalyst for aromatic bromination. | A milder and more selective source of electrophilic bromine compared to Br₂. organic-chemistry.org |
| Ammonium Bromide / Oxone® | Methanol or water at ambient temperature. | A mild and efficient method for selective bromination of activated aromatic compounds without a metal catalyst. organic-chemistry.org |
| Tribromoisocyanuric acid (TBCA) | Trifluoroacetic acid at room temperature. | Effective for brominating moderately deactivated aromatic rings. |
This table provides an overview of common methodologies for aromatic bromination.
Construction of the Sulfonyl Linkage: Sulfonylation Reactions with Piperidine Derivatives
The formation of the sulfonamide functional group is a robust and well-established chemical transformation. It is typically achieved by reacting an arylsulfonyl chloride with a primary or secondary amine, in this case, piperidine. nih.gov
The key precursor, a 4-substituted benzenesulfonyl chloride, can be synthesized through several established methods. acs.orgrsc.org One of the most common is a modification of the Sandmeyer reaction, which involves the diazotization of a corresponding aniline (B41778) (e.g., 4-bromoaniline) followed by a reaction with sulfur dioxide in the presence of a copper salt. acs.org
The subsequent reaction with piperidine proceeds readily, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). researchgate.netmdpi.com
| Reaction Step | Reagents & Conditions | Purpose |
| Sulfonyl Chloride Formation | 1. NaNO₂, aq. HCl (diazotization of aniline) 2. SO₂, CuCl, acetic acid | Converts an aryl amine to an arylsulfonyl chloride. acs.orgacs.org |
| Sulfonamide Formation | Arylsulfonyl chloride, piperidine, triethylamine, in DCM or THF. | Forms the stable S-N bond of the sulfonamide. researchgate.net |
This table summarizes the typical reaction sequence for the synthesis of aryl sulfonamides from anilines.
Formation of the Diaryl Linkage: Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Ullmann) for Phenyl-Phenol Assembly
The creation of the carbon-carbon bond between the two aromatic rings is arguably the most crucial step in the synthesis of the target molecule's core structure. Modern organic synthesis relies heavily on palladium-catalyzed cross-coupling reactions for this purpose, with the Suzuki-Miyaura reaction being a prominent example.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve coupling (3-bromo-5-alkoxyphenyl)boronic acid with 1-(4-iodophenylsulfonyl)piperidine, or the reverse combination. The choice of reactants depends on the availability of starting materials and the reactivity of the specific substrates.
While the classical Ullmann reaction, which uses copper to couple two aryl halides, is also a method for forming biaryl bonds, it often requires harsh reaction conditions. synarchive.com Modified Ullmann-type couplings for the synthesis of diaryl ethers (C-O bonds) under milder conditions have been developed, but for C-C bond formation, the Suzuki reaction generally offers greater functional group tolerance and milder conditions. acs.orgorganic-chemistry.orgbeilstein-journals.org
| Coupling Reaction | Catalyst/Promoter | Key Reactants | Typical Conditions |
| Suzuki-Miyaura | Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Arylboronic acid + Aryl halide (Br, I) | Base (e.g., Na₂CO₃, K₃PO₄), solvent (e.g., Toluene, Dioxane, DMF/water) |
| Ullmann Reaction (Biaryl) | Copper (Cu) powder or salts | Two molecules of Aryl halide | High temperatures (often >200 °C) |
This table compares common cross-coupling reactions for the formation of diaryl C-C bonds.
Protecting Group Chemistry for Phenolic Hydroxyl Functionality
The phenolic hydroxyl group is acidic and can interfere with many synthetic transformations, particularly organometallic reactions like cross-coupling. Therefore, it is often necessary to temporarily "protect" this group with a chemical moiety that is inert to the reaction conditions and can be easily removed later. scirp.org
The choice of a suitable protecting group is critical and depends on its stability under the planned reaction conditions and the mildness of its removal. For a Suzuki-Miyaura coupling, which is typically run under basic conditions, a base-stable protecting group is required.
| Protecting Group | Abbreviation | Installation Reagents | Removal Conditions | Stability Notes |
| Methoxymethyl ether | MOM | MOM-Cl, DIPEA | Acidic (e.g., HCl in MeOH) | Stable to base, nucleophiles, and some reducing agents. |
| Benzyl ether | Bn | Bn-Br, NaH or K₂CO₃ | Catalytic hydrogenation (H₂, Pd/C) | Stable to acid and base. |
| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMS-Cl, Imidazole | Fluoride (B91410) source (e.g., TBAF) or acid | Stable to base but cleaved by acid and fluoride ions. scirp.org |
| para-Toluenesulfonyl | Tosyl (Ts) | Ts-Cl, Pyridine | Strong reducing agents or harsh base. | Very stable; can be maintained under various conditions. scirp.org |
This table outlines common protecting groups for phenols and their typical installation and removal conditions. rsc.orghighfine.comscispace.com
Synthesis of Analogues and Derivatives for Structure-Activity Studies
To explore the biological activity or material properties of this compound, chemists often synthesize a series of analogues where different parts of the molecule are systematically varied. This process helps to establish Structure-Activity Relationships (SAR), which correlate specific structural features with changes in activity. nih.govnih.govopenaccesspub.org The synthetic routes described can be readily adapted to produce a diverse library of related compounds.
Potential modifications to establish SAR include:
Modification of the Piperidine Moiety: Replacing piperidine with other cyclic or acyclic amines during the sulfonamide formation step can probe the importance of the size, shape, and basicity of this group for biological activity. mdpi.comresearchgate.net
Variation of the Phenolic Ring Substitution: The bromine atom can be substituted with other halogens (Cl, F, I) or functional groups such as methyl, cyano, or trifluoromethyl by selecting appropriately substituted starting materials. The relative positions of the substituents can also be altered to synthesize constitutional isomers. nih.gov
By creating a matrix of such analogues, researchers can systematically map the molecular features that are essential for a desired outcome, guiding the design of more potent or effective compounds. tandfonline.comresearchgate.net
| Molecular Region | Potential Modifications | Synthetic Strategy |
| Piperidine Ring | Other cyclic amines (e.g., morpholine, pyrrolidine), acyclic amines. | Use alternative amine in the sulfonylation reaction. |
| Phenol Ring (Position 3) | H, Cl, F, I, CH₃, CF₃ | Use different 3-substituted-5-hydroxyphenyl precursor. |
| Phenol Ring (Position 5) | H, other aryl groups | Use alternative arylboronic acid in the cross-coupling step. |
| Diaryl Linkage | Introduce ether (Ar-O-Ar) or other linker. | Employ alternative coupling chemistry (e.g., Ullmann condensation for ether). acs.orgbeilstein-journals.org |
This table illustrates potential modifications for generating analogues for Structure-Activity Relationship (SAR) studies.
Advanced Analytical Methodologies for Structural Elucidation and Investigating Biological Fate in Research
Spectroscopic Techniques for Comprehensive Structural Assignment
Spectroscopic methods are indispensable for the detailed structural elucidation of organic molecules. A combination of high-resolution nuclear magnetic resonance (NMR), advanced mass spectrometry (MS), and infrared (IR) spectroscopy would be utilized to confirm the molecular structure of 3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would be acquired.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the two phenyl rings would appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The protons of the piperidine (B6355638) ring would exhibit characteristic signals in the upfield region, with the protons adjacent to the nitrogen atom appearing at a different chemical shift compared to the other methylene (B1212753) protons. The phenolic hydroxyl proton would likely appear as a broad singlet, and its chemical shift could be concentration-dependent.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The carbon atoms of the aromatic rings would resonate in the δ 110-160 ppm range. The carbon bearing the bromine atom would be influenced by the heavy atom effect. The carbons of the piperidine ring would be found in the upfield region of the spectrum.
A hypothetical ¹H NMR data table for the target compound is presented below, based on known chemical shift ranges for similar functional groups.
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenolic OH | 9.5 - 10.5 | br s | - |
| Aromatic CH | 7.0 - 8.0 | m | - |
| Piperidinyl CH₂ (α to N) | 3.0 - 3.5 | t | 5-7 |
| Piperidinyl CH₂ (β, γ to N) | 1.5 - 2.0 | m | - |
Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecule, which in turn allows for the determination of its elemental composition. Techniques such as electrospray ionization (ESI) are commonly used for this purpose. The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol (B47542), the S=O stretches of the sulfonyl group, and the C-S and C-N bonds. Aromatic C-H and C=C stretching vibrations would also be observed.
| Functional Group | Hypothetical IR Absorption (cm⁻¹) |
| Phenolic O-H stretch | 3200-3600 (broad) |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch | 2850-2950 |
| Sulfonyl S=O stretch | 1300-1350 and 1140-1160 |
| C-S stretch | 600-800 |
Chromatographic Methods for Purity Assessment and Isolation of Research Samples
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a compound. A reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The purity of a sample of this compound would be determined by integrating the peak area of the main component and any impurities detected by a UV detector at an appropriate wavelength.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the main peak in an HPLC chromatogram and for identifying any minor impurities. An LC-MS analysis of a research sample would provide both the retention time and the mass-to-charge ratio of the compound and any related substances. mdpi.com
In Vitro and Pre-clinical In Vivo Metabolite Profiling and Identification
Understanding the metabolic fate of a compound is crucial in drug discovery and development. In vitro and preclinical in vivo studies are conducted to identify potential metabolites.
In Vitro Metabolism: Incubation of this compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) would be a standard in vitro approach. These systems contain the necessary enzymes (such as cytochrome P450s) to carry out metabolic transformations.
Preclinical In Vivo Metabolism: Following administration of the compound to preclinical species (e.g., rats), biological samples such as plasma, urine, and feces would be collected over time.
Metabolite Identification using LC-MS/MS: The samples from both in vitro and in vivo experiments would be analyzed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful technique allows for the separation of the parent compound from its metabolites, followed by their structural characterization. By comparing the fragmentation patterns of the metabolites with that of the parent compound, potential sites of metabolic modification can be identified. Common metabolic pathways for a molecule like this compound could include hydroxylation of the aromatic rings or the piperidine ring, N-dealkylation, or conjugation reactions (e.g., glucuronidation or sulfation of the phenolic hydroxyl group).
A hypothetical table of potential metabolites is presented below.
| Metabolite | Proposed Biotransformation | Analytical Confirmation Method |
| M1 | Hydroxylation of the phenyl ring | LC-MS/MS |
| M2 | Hydroxylation of the piperidine ring | LC-MS/MS |
| M3 | Glucuronide conjugate of the phenol | LC-MS/MS |
| M4 | Sulfate (B86663) conjugate of the phenol | LC-MS/MS |
Mechanistic Investigations of Biological Interactions and Target Engagement in Research Settings
In Vitro Biochemical and Biophysical Assays for Target Identification and Binding Affinity
The initial steps in characterizing the biological activity of a novel compound involve a suite of in vitro assays designed to identify its molecular targets and measure the strength of the interaction. For a molecule with the structural features of 3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, researchers would typically employ various biochemical and biophysical techniques.
Biochemical assays, such as enzyme inhibition or receptor binding assays, are used to screen the compound against panels of known biological targets like kinases, proteases, or G-protein coupled receptors. These experiments quantify the compound's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kᵢ).
Biophysical assays provide direct evidence of binding and can elucidate the thermodynamics and kinetics of the interaction. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA) are invaluable for confirming target engagement and determining binding affinity (Kᴅ), stoichiometry, and the energetic drivers of the interaction. While specific data for the title compound is not publicly available, the principles of these assays are universally applied in drug discovery. researchgate.net
Cellular Mechanistic Studies (e.g., Enzyme Inhibition in Cell-Based Systems, Receptor Occupancy)
Following in vitro characterization, cellular mechanistic studies are crucial to confirm that the compound engages its intended target in a more complex biological environment. These cell-based assays assess the compound's ability to permeate cell membranes and modulate target activity within living cells.
For instance, if the compound is identified as an enzyme inhibitor, its efficacy would be tested in cellular systems that rely on that enzyme's activity. Similarly, receptor occupancy studies, often using fluorescently labeled ligands or advanced imaging techniques, can quantify the extent and duration of target engagement in situ. researchgate.net Such studies are essential for bridging the gap between biochemical potency and physiological response. For example, research on pyrimidine (B1678525) derivatives has utilized cell-based assays to confirm anti-proliferative effects in cancer cell lines, linking molecular interactions to a cellular outcome. mdpi.com
Structure-Activity Relationship (SAR) Studies: Elucidating the Molecular Determinants of Interaction
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. amanote.com By systematically modifying the parent structure and observing the resulting changes in potency and selectivity, researchers can build a comprehensive model of the ligand-target interaction. For this compound, SAR studies would focus on its three key moieties.
The presence of a halogen atom, such as bromine, can significantly influence a compound's pharmacological profile. The bromine atom can modulate molecular recognition through several mechanisms:
Halogen Bonding: The electropositive region on the bromine atom (the σ-hole) can form a non-covalent interaction with an electron-dense atom (like oxygen or nitrogen) in the target's binding pocket, providing an additional anchor point.
Steric Effects: The size of the bromine atom can dictate the optimal orientation of the molecule within the binding site, potentially enhancing or disrupting key interactions.
Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can affect its solubility, cell permeability, and metabolic stability.
Studies on other brominated compounds have demonstrated the importance of this atom. For instance, in a series of thiazole (B1198619) derivatives, the bromo-substituted compound displayed potent inhibition of Na+/K+-ATPase. nih.gov Similarly, SAR studies of pyrimidine derivatives identified bromo-substituted analogs with significant activity as kinase inhibitors. nih.gov
| Compound Scaffold | Substitution | Target/Assay | Observed Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Piperidine-based thiosemicarbazones | m-Bromo | DHFR Inhibition | 30.16 µM | nih.gov |
| Piperidine-based thiosemicarbazones | p-Bromo | DHFR Inhibition | 26.11 µM | nih.gov |
| 4-Phenoxy-N-phenylpyrimidin-2-amine | 5-Bromo | ULK1 Kinase Inhibition | Potent Activity | nih.gov |
The sulfonylpiperidine group is a common feature in bioactive molecules, contributing to both binding and pharmacokinetic properties.
Hydrogen Bonding: The sulfonyl group (SO₂) contains two oxygen atoms that are excellent hydrogen bond acceptors, allowing for strong interactions with hydrogen bond donors (e.g., -NH or -OH groups) in the target protein.
Scaffold and Vectorial Orientation: The piperidine (B6355638) ring provides a rigid, three-dimensional scaffold that orients the phenyl groups correctly for optimal binding. Its non-aromatic, saturated nature allows it to fit into hydrophobic pockets within the target.
Research into thrombin inhibitors has highlighted the importance of the piperidide group in achieving high potency. nih.gov Furthermore, studies on phenylsulfonyl piperazine (B1678402) derivatives have shown that modifications to this part of the molecule can modulate antiproliferative and antioxidant activities. nih.gov
The phenolic hydroxyl (-OH) group is a critical functional group in many drugs and natural products, playing a pivotal role in biological activity. mdpi.comresearchgate.net
Key Binding Interactions: The hydroxyl group can act as both a hydrogen bond donor and acceptor, making it a versatile interaction point. It often forms a crucial hydrogen bond that anchors the ligand in the active site.
Acidity and Ionization: The phenolic proton is weakly acidic, and at physiological pH, a fraction of the molecules may be ionized to the phenolate (B1203915) form. This can influence solubility and interactions with charged residues in the target.
Metabolic Handle: The phenolic group is a common site for metabolic transformations, such as glucuronidation or sulfation (Phase II metabolism), which can facilitate the drug's excretion. This metabolic liability can be a key determinant of the compound's duration of action.
Numerous studies have established the necessity of a phenolic hydroxyl group for the activity of various compounds, including delta opioid receptor agonists, where its presence is vital for agonist activity. nih.gov The antioxidant properties of many natural phenols are also directly attributed to the reactivity of this hydroxyl group. mdpi.com
| Compound Class | Key Structural Feature | Biological Activity | Finding | Reference |
|---|---|---|---|---|
| Diaryl amino piperidines | Phenol (B47542) functional group | Delta opioid receptor agonism | Established as important for activity and selectivity. | nih.gov |
| Flavonoids | Hydroxyl groups on aromatic rings | Anti-inflammatory activity | OH groups at specific positions are required for activity. | mdpi.com |
| Natural Phenols | Phenolic -OH group | Antioxidant activity | Methylation of the -OH group reduces reactivity and antioxidant strength. | mdpi.com |
Pre-clinical In Vivo Mechanistic Investigations in Animal Models (e.g., Target Engagement, Pathway Modulation)
To validate in vitro and cellular findings, preclinical studies in animal models are essential. These investigations aim to confirm that the compound reaches its target in a living organism and exerts the expected mechanistic effect. nih.gov
Techniques to measure target engagement in vivo include Positron Emission Tomography (PET) imaging with a radiolabeled version of the compound or a competing ligand, and the Cellular Thermal Shift Assay (CETSA), which can be adapted for tissue samples. researchgate.netnih.gov These methods provide direct evidence that the drug is binding to its target at a specific dose.
Computational Chemistry and Molecular Modeling for Research Prediction and Design
Quantum Chemical Calculations: Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of a molecule like 3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol. Although specific DFT studies on this exact compound are not available in the current literature, analysis of its constituent parts—bromophenols and aryl sulfonamides—allows for a theoretical inference of its properties.
DFT calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. For bromophenols, it has been shown that properties are significantly influenced by intramolecular hydrogen bonding involving the ortho-bromine, as well as the steric and inductive effects of the bromine substituents. nih.gov These calculations can also reveal the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability.
Furthermore, quantum chemical methods can predict spectroscopic properties. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra for analogous compounds have shown good agreement with experimental data. nih.gov For this compound, DFT could predict the vibrational frequencies corresponding to the O-H, S=O, and C-Br stretches, as well as the chemical shifts for the hydrogen and carbon atoms, aiding in the interpretation of experimental spectra.
Table 1: Predicted Spectroscopic and Electronic Properties (Hypothetical)
| Property | Predicted Characteristic | Influencing Factors |
|---|---|---|
| IR Spectroscopy | Red-shift in O-H stretching frequency. | Intramolecular hydrogen bonding and inductive effects of the bromine atom. |
| NMR Spectroscopy | Specific chemical shifts for aromatic and piperidine (B6355638) protons. | Electron-withdrawing nature of the sulfonyl group and the bromine atom. |
| Electronic Structure | Relatively low HOMO-LUMO gap. | π-conjugation across the biphenyl-sulfonamide core. |
| Reactivity | Potential sites for electrophilic and nucleophilic attack. | Distribution of electron density, predictable by molecular electrostatic potential maps. |
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, providing insights into the binding affinity and interaction patterns. For this compound, docking simulations would be crucial in identifying potential biological targets and elucidating its mechanism of action at a molecular level.
Given the presence of the sulfonamide group, a well-known pharmacophore, potential targets could include enzymes like carbonic anhydrases or various kinases. Docking studies on similar sulfonamide derivatives have successfully predicted their binding modes. These studies often reveal key interactions, such as the coordination of the sulfonamide group with a zinc ion in the active site of carbonic anhydrase, or hydrogen bonding with specific amino acid residues like Thr199.
The bromophenol moiety can also contribute significantly to binding. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The phenyl and piperidine rings are likely to engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket of a target protein.
Table 2: Potential Molecular Docking Interactions
| Structural Moiety | Type of Interaction | Potential Interacting Residues |
|---|---|---|
| Sulfonamide Group | Hydrogen bonding, metal coordination. | Thr, Asn, Gln, His; Zn2+ |
| Phenolic Hydroxyl Group | Hydrogen bonding (donor/acceptor). | Ser, Thr, Asp, Glu, His |
| Bromine Atom | Halogen bonding. | Carbonyl oxygens of the protein backbone. |
| Aromatic Rings | π-π stacking, hydrophobic interactions. | Phe, Tyr, Trp, Leu, Val |
| Piperidine Ring | Hydrophobic interactions. | Ala, Val, Leu, Ile |
Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of the ligand and the protein, as well as the stability of their interactions over time. For this compound, MD simulations would be a valuable subsequent step after docking to validate the predicted binding pose and to explore the dynamics of the binding event.
MD simulations can be used to study the conformational landscape of the molecule in solution, identifying low-energy conformations that are likely to be biologically relevant. In the context of a ligand-protein complex, MD can assess the stability of key hydrogen bonds and other interactions identified in docking. It can also reveal the role of water molecules in mediating the interaction between the ligand and the receptor.
Studies on related sulfonamide and piperidine-based compounds have utilized MD simulations to confirm the stability of the docked conformation within the receptor's active site and to analyze the fluctuations of the ligand and key amino acid residues. nih.govrsc.org Such simulations can provide a more realistic representation of the binding event and can help in refining the design of more potent analogs.
Pharmacophore Modeling and Virtual Screening Applications in Academic Lead Discovery
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. For this compound, a pharmacophore model could be developed based on its structure and known activities of similar compounds.
A typical pharmacophore model for a sulfonamide-containing compound might include features such as a hydrogen bond acceptor (from the sulfonyl oxygens), a hydrogen bond donor (from the phenolic hydroxyl or a potential N-H if present), an aromatic ring, and a hydrophobic group (the piperidine ring). nih.govresearchgate.net Such a model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity. drugbank.com
Ligand-based pharmacophore models can be generated from a set of active molecules, even without a known receptor structure. eurekaselect.com Alternatively, a structure-based pharmacophore can be derived from the key interactions observed in a ligand-receptor complex obtained from molecular docking or X-ray crystallography. These models are instrumental in academic lead discovery, enabling the efficient identification of new chemical scaffolds for further development. nih.gov
Table 3: Hypothetical Pharmacophore Model for this compound
| Pharmacophoric Feature | Corresponding Chemical Group |
|---|---|
| Hydrogen Bond Acceptor (A) | Sulfonyl oxygens, Phenolic oxygen |
| Hydrogen Bond Donor (D) | Phenolic hydroxyl group |
| Aromatic Ring (R) | Phenyl rings |
| Hydrophobic Group (H) | Piperidine ring, Bromophenyl ring |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new analogs and to guide their design.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. frontiersin.org These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build a predictive model. benthamdirect.comresearchgate.net
For sulfonamide and piperidine derivatives, important descriptors in QSAR models often include those related to lipophilicity (e.g., logP), electronic properties (e.g., partial charges on specific atoms), and steric parameters (e.g., molar refractivity). nih.govresearchgate.net A robust QSAR model can be a powerful tool for predicting the biological activity of untested compounds, thereby prioritizing synthetic efforts. nih.govresearchgate.net
Theoretical ADMET Property Prediction for Research Compound Prioritization (focused on in silico models)
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its potential as a therapeutic agent. In silico ADMET prediction has become a standard practice in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicity profiles. researchgate.net
Various computational models are available to predict a wide range of ADMET properties for a molecule like this compound. These models can estimate properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. researchgate.netmdpi.comacs.org Toxicity predictions can flag potential issues such as mutagenicity or cardiotoxicity.
These in silico predictions are based on the analysis of large datasets of known compounds and their experimentally determined ADMET properties. biorxiv.org By providing an early assessment of a compound's drug-like properties, theoretical ADMET prediction helps in prioritizing research compounds for further, more resource-intensive experimental evaluation. researchgate.net
Table 4: Predicted ADMET Profile (Illustrative)
| ADMET Property | Predicted Outcome | Rationale based on Structural Features |
|---|---|---|
| Absorption | Moderate to good oral absorption. | Compliance with Lipinski's rule of five. |
| Distribution | Likely to bind to plasma proteins. | Presence of lipophilic aromatic and piperidine moieties. |
| Metabolism | Potential for metabolism by CYP enzymes. | Aromatic rings are common sites for oxidation. |
| Excretion | Likely renal and/or biliary excretion. | Dependent on metabolism and physicochemical properties. |
| Toxicity | Low to moderate predicted toxicity. | General lack of overtly toxic functional groups. |
Investigation of Metabolic Pathways and Degradation in Research Models
In Vitro Enzymatic Metabolism Studies (e.g., Liver Microsomes, Recombinant Enzymes)
In vitro metabolism studies are fundamental in predicting the in vivo metabolic clearance of a compound. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT), are commonly employed for this purpose. mdpi.com
For a compound with the structure of 3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, several metabolic reactions would be anticipated in in vitro enzymatic assays:
Phase I Metabolism (Oxidation): The primary routes of phase I metabolism are expected to be mediated by CYP enzymes. mdpi.com For the phenolic moiety, hydroxylation of the aromatic ring is a common pathway. nih.gov The piperidine (B6355638) ring is also susceptible to oxidative metabolism. N-dealkylation, a common metabolic pathway for piperidine-containing drugs, may occur, although this compound has a sulfonyl group attached to the nitrogen, which may influence this process. acs.orgnih.gov Hydroxylation at various positions on the piperidine ring is also a likely metabolic route. researchgate.net
Phase II Metabolism (Conjugation): The phenolic hydroxyl group is a prime site for phase II conjugation reactions. mdpi.com Glucuronidation, catalyzed by UGTs, is a major detoxification pathway for phenols, resulting in the formation of more water-soluble glucuronide conjugates. usmlestrike.com Sulfation, mediated by sulfotransferases, is another potential conjugation pathway for the phenolic group. usmlestrike.com
The following table summarizes the probable in vitro metabolic reactions for this compound based on its structural components.
| Metabolic Phase | Probable Reaction | Enzyme Family | Structural Moiety Involved |
| Phase I | Aromatic Hydroxylation | Cytochrome P450 (CYP) | Phenyl ring |
| Piperidine Ring Hydroxylation | Cytochrome P450 (CYP) | Piperidine ring | |
| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGT) | Phenolic hydroxyl group |
| Sulfation | Sulfotransferases (SULT) | Phenolic hydroxyl group |
Identification of Major Metabolites and Biotransformation Pathways (in non-human biological matrices)
Based on the predicted in vitro metabolism, the major metabolites of this compound in non-human biological matrices, such as those from preclinical animal studies, would likely include hydroxylated and conjugated products.
Plausible Biotransformation Pathways:
Hydroxylation: The initial biotransformation step is likely to be oxidation. This can occur on the brominated phenyl ring, the other phenyl ring, or the piperidine ring, leading to various hydroxylated isomers.
Conjugation: The parent compound and its hydroxylated metabolites can then undergo Phase II conjugation. The most prominent conjugation is expected to be at the phenolic hydroxyl group, forming a glucuronide or sulfate (B86663) conjugate. These conjugates are typically more polar and readily excreted. researchgate.net
Piperidine Ring Opening: While less common, metabolic ring opening of the piperidine moiety is a possibility, leading to the formation of more linear and polar metabolites. researchgate.net
Sulfonamide Bond Cleavage: The sulfonamide bond could potentially be cleaved, although it is generally considered to be relatively stable metabolically. researchgate.net This would result in the formation of 3-bromo-5-hydroxyphenylamine and a piperidine-4-sulfonic acid derivative.
The following table outlines the potential major metabolites that could be identified in non-human biological matrices.
| Putative Metabolite | Biotransformation Pathway |
| Hydroxylated-3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol | Phase I - Aromatic or Aliphatic Hydroxylation |
| This compound-O-glucuronide | Phase II - Glucuronidation |
| This compound-O-sulfate | Phase II - Sulfation |
| Hydroxylated-piperidine metabolite | Phase I - Aliphatic Hydroxylation |
| Cleaved sulfonamide metabolites | Hydrolysis |
Chemical and Photochemical Stability in Research Environments
The stability of a research compound under typical laboratory conditions is crucial for ensuring the reliability of experimental results.
Chemical Stability: The presence of the phenolic hydroxyl group and the sulfonamide linkage suggests potential sensitivities. Phenols can be susceptible to oxidation, which may be accelerated by exposure to air, light, and certain metal ions. The sulfonamide group is generally stable but can be hydrolyzed under strong acidic or basic conditions, although this is unlikely to be a significant issue under standard research storage and handling conditions.
Photochemical Stability: Aromatic bromine compounds can be susceptible to photodegradation upon exposure to ultraviolet (UV) light. nih.gov The C-Br bond can undergo photolytic cleavage, leading to the formation of debrominated products and other radical species. acs.org Studies on brominated phenols have shown that they can degrade in aqueous solutions when exposed to UV radiation. nih.govacs.org The rate and products of photodegradation can be influenced by the solvent and the presence of other substances. nih.govdntb.gov.ua Therefore, it is advisable to store this compound protected from light to prevent photochemical degradation.
The table below summarizes the potential stability concerns for this compound in a research setting.
| Stability Type | Potential Degradation Pathway | Influencing Factors |
| Chemical | Oxidation of the phenolic group | Air, light, metal ions |
| Hydrolysis of the sulfonamide bond | Strong acids or bases | |
| Photochemical | C-Br bond cleavage (debromination) | UV light exposure |
| Ring modifications | UV light exposure |
Biodegradation Studies in Environmental Research Models
The environmental fate of a compound is an important consideration, and biodegradation is a key process that determines its persistence in ecosystems.
While specific biodegradation studies on this compound are not available, its potential biodegradability can be inferred from its structural components.
Phenolic Moiety: Phenolic compounds are generally susceptible to microbial degradation, although the presence of a halogen, such as bromine, can increase their persistence. mdpi.com
Sulfonamide Group: Sulfonamides are a class of compounds that have been shown to be biodegradable, albeit sometimes slowly, by various microorganisms in environmental systems like activated sludge. nih.govnih.govoup.com The degradation can proceed through the cleavage of the sulfonamide bond. researchgate.net
Piperidine Ring: The piperidine ring is a heterocyclic amine that can be degraded by microorganisms, often through ring cleavage and subsequent metabolism of the resulting aliphatic fragments. rhhz.net
The presence of the bromine atom on the aromatic ring may make the compound more resistant to biodegradation compared to its non-brominated analog. Halogenated aromatic compounds are often more recalcitrant to microbial attack. However, some microbial communities have been shown to be capable of degrading sulfonamides. nih.gov
The following table presents the likely biodegradation potential based on the compound's structural features.
| Structural Moiety | General Biodegradability | Potential Impact on Overall Biodegradation |
| Phenolic Ring | Generally biodegradable | The bromine substituent may decrease the rate of degradation. |
| Sulfonamide Group | Can be biodegraded by specific microorganisms | May be a point of initial enzymatic attack. |
| Piperidine Ring | Generally biodegradable | Contributes to the overall potential for microbial breakdown. |
Potential Research Applications and Future Academic Directions
Development of 3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The development of this compound into such a tool is a promising avenue of research. The strategy of using protection-deprotection of key functional groups, such as the hydroxyl group on the phenol (B47542) ring, has been widely employed to design fluorescent probes that respond to specific analytes or biological events. rsc.org
The inherent structure of the compound offers several features that are advantageous for probe development:
Modifiable Handles: The phenolic hydroxyl group serves as a convenient attachment point for reporter tags, such as fluorophores or biotin, without significantly altering the core scaffold responsible for target engagement. nih.govmdpi.com The synthesis of sulfonamide-containing naphthalimides, for instance, has demonstrated the feasibility of incorporating fluorescent moieties into sulfonamide structures to create probes for tumor imaging. nih.govmdpi.com
Structural Rigidity and Specificity: The diaryl sulfonamide structure imparts a degree of conformational rigidity, which can contribute to selective binding to a target protein. nih.gov The piperidine (B6355638) and bromophenyl groups occupy distinct vectors in three-dimensional space, allowing for specific interactions within a protein's binding pocket.
Potential for Covalent Engagement: While the current structure is designed for non-covalent interactions, related sulfonamide scaffolds have been adapted into covalent probes. For example, sulfonyl fluorides have been developed to covalently engage histidine residues in proteins like cereblon, providing powerful tools for studying E3 ubiquitin ligase complexes. rsc.org
The development of sulfonamide-based small-molecule fluorescent probes has been successful in targeting specific receptors, such as GPR120, highlighting the utility of this chemical class in creating tools for in-depth pharmacological studies. nih.gov By adapting this compound, researchers could potentially create novel probes to investigate new biological targets.
Scaffold Exploration and Diversification for Novel Chemical Entities in Academic Drug Discovery
The sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous FDA-approved drugs for a wide range of diseases, including cancer, viral infections, and inflammatory conditions. nih.govnih.gov The core structure of this compound represents a versatile template for generating diverse chemical libraries for academic drug discovery.
Diversification can be systematically explored at several key positions within the molecule:
Bromophenyl Ring: The bromine atom is not only a key modulator of physicochemical properties but also a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents.
Phenolic Ring: The hydroxyl group can be converted to ethers or esters, or its position on the ring can be altered to probe different interactions. The ring itself can be further substituted to optimize binding affinity and selectivity.
Piperidine Moiety: The piperidine ring can be replaced with other saturated heterocycles (e.g., morpholine, piperazine) to explore changes in polarity, hydrogen bonding capacity, and metabolic stability. researchgate.net Furthermore, substituents can be introduced on the piperidine ring itself.
This systematic exploration allows for the fine-tuning of the molecule's properties to achieve desired biological activity and drug-like characteristics. Phenotypic drug discovery, which focuses on the observable effects of a compound on cells or organisms, could greatly benefit from such a diversified library to uncover novel mechanisms of action. oup.com
| Molecular Region | Potential Modification Strategy | Objective |
|---|---|---|
| Bromophenyl Ring | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the bromine position. | Introduce diverse aryl, alkyl, or alkynyl groups to explore new binding interactions. |
| Phenolic OH Group | Alkylation or acylation to form ethers or esters. | Modulate solubility, cell permeability, and hydrogen bonding potential. |
| Piperidine Ring | Replacement with other heterocycles (morpholine, thiomorpholine, piperazine). | Alter polarity, metabolic stability, and pharmacokinetic properties. |
| Central Phenyl Ring | Introduction of additional substituents (e.g., fluoro, methyl groups). | Fine-tune electronic properties and steric profile to enhance target affinity. |
Integration into Structure-Based or Fragment-Based Drug Design Initiatives
Fragment-based lead discovery (FBLD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind weakly to a biological target. wikipedia.org These initial hits are then optimized into more potent leads. The this compound scaffold and its constituent parts are well-suited for FBLD initiatives.
Fragments derived from the parent molecule, such as 3-bromophenol (B21344) or 4-(piperidin-1-ylsulfonyl)aniline, could be included in fragment screening libraries. The advantages of this approach include:
High Ligand Efficiency: Fragments typically have high ligand efficiency (binding energy per non-hydrogen atom), meaning they form high-quality interactions with the target. This provides a more efficient starting point for optimization compared to larger, more complex hits from high-throughput screening. wikipedia.org
Clear Optimization Vectors: If a fragment hit is identified, its simple structure provides clear vectors for chemical elaboration ("fragment growing") or for linking with other fragments that bind in adjacent pockets ("fragment linking"). nih.govyoutube.com
Should the parent compound itself be identified as a hit, structure-based drug design (SBDD) can be employed. researcher.life Obtaining an X-ray crystal structure of the compound bound to its target protein would provide atomic-level insights into its binding mode. This information would guide the rational design of new analogues with improved potency and selectivity by modifying the scaffold to enhance favorable interactions and displace unfavorable ones, such as bound water molecules.
Challenges and Opportunities in the Synthesis and Biological Characterization of Complex Halogenated Sulfonamides
While the this compound scaffold holds promise, its development is not without challenges, particularly in synthesis and characterization.
Synthetic Challenges:
Regioselectivity: Controlling the position of the bromine atom on the phenol ring during synthesis can be difficult and may require multi-step procedures with protecting groups.
Sulfonamide Bond Formation: The coupling of sulfonyl chlorides with amines to form sulfonamides can be challenging with sterically hindered or electronically deactivated substrates. thieme-connect.com
Purification: The polarity and potential for multiple hydrogen bonding sites in complex sulfonamides can complicate purification by chromatography.
Opportunities in Synthesis: Recent advances in synthetic methodology offer solutions to these challenges. Modern cross-coupling methods, one-pot procedures, and novel approaches that bypass the need for sulfonyl halides are making the synthesis of complex sulfonamides more efficient and versatile. acs.orgresearchgate.netnih.gov Mechanochemical and photocatalytic methods are also emerging as greener and more efficient alternatives to traditional synthesis. thieme-connect.comresearchgate.net
Biological Characterization Challenges and Opportunities: A primary challenge in characterizing any new bioactive compound is identifying its precise molecular target(s) and understanding its potential for off-target effects. The biological characterization of derivatives is essential to establish a structure-activity relationship (SAR). derpharmachemica.commdpi.com This process, while time-consuming, provides critical insights for optimizing the lead compound. The opportunity lies in using the well-defined structure of the scaffold to build clear and interpretable SAR models that guide future design efforts.
| Area | Challenges | Opportunities & Modern Solutions |
|---|---|---|
| Synthesis | Regiocontrol of halogenation; difficult sulfonamide couplings; purification of polar products. | Advanced cross-coupling reactions; one-pot synthesis protocols; photocatalysis; methods bypassing sulfonyl halides. thieme-connect.comresearchgate.netresearchgate.net |
| Biological Characterization | Target identification; assessing selectivity and off-target effects; extensive SAR studies required. | Systematic library synthesis for clear SAR; chemoproteomics for target deconvolution; phenotypic screening to uncover novel functions. oup.comnih.gov |
Emerging Methodologies for Comprehensive Biological Activity Profiling in Research
Beyond traditional target-based assays, a suite of emerging methodologies can provide a comprehensive and unbiased profile of the biological activity of a novel compound like this compound. These approaches are crucial for uncovering novel mechanisms of action and identifying potential therapeutic applications.
Phenotypic Screening: This approach involves testing compounds in disease-relevant cellular or organismal models and measuring changes in a phenotype (e.g., cell death, morphology) without prior knowledge of the molecular target. frontiersin.org It is a powerful way to discover first-in-class medicines with novel mechanisms of action. oup.com
Morphological Profiling (e.g., Cell Painting): High-content imaging is used to capture hundreds of morphological features from cells treated with a compound. nih.gov The resulting "profile" can be compared to a reference database of profiles from compounds with known mechanisms of action to predict the new compound's function through "guilt by association." oup.com
Multi-Omics Approaches: Integrating data from genomics, transcriptomics, proteomics, and metabolomics provides a systems-level view of how a compound perturbs cellular networks. frontiersin.orgnih.gov Metabolomics, for example, can identify the metabolic pathways affected by a compound, offering clues to its target. nih.gov
Chemoproteomics: Mass spectrometry-based techniques are used to identify the direct protein targets of a small molecule within a complex biological sample (e.g., cell lysate or living cells). This is a powerful tool for target deconvolution and for assessing selectivity across the entire proteome. nih.gov
These innovative techniques move drug discovery beyond a one-drug, one-target paradigm, enabling a deeper understanding of a compound's biological impact and accelerating the journey from a novel chemical entity to a potential therapeutic agent. nih.govtechnologynetworks.com
| Methodology | Description | Information Gained |
|---|---|---|
| Phenotypic Screening | Measures compound effects in complex biological systems (cells, organisms) based on observable traits. frontiersin.org | Identifies bioactive compounds and novel mechanisms of action in a target-agnostic manner. |
| Morphological Profiling | Uses high-content imaging and automated analysis to create a detailed "fingerprint" of cellular changes. oup.comnih.gov | Predicts mechanism of action, identifies off-target effects, and classifies compounds. |
| Multi-Omics Profiling | Integrates data from genomics, proteomics, and metabolomics to view cellular responses at a systems level. nih.gov | Provides a holistic understanding of a compound's impact on cellular pathways and networks. |
| Chemoproteomics | Identifies direct protein-small molecule interactions in a complex biological context using mass spectrometry. nih.gov | Directly identifies molecular targets and assesses proteome-wide selectivity. |
Q & A
Basic: What synthetic methodologies are reported for 3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, and what key reaction parameters require optimization?
Answer:
The synthesis typically involves multi-step reactions, including:
- Suzuki-Miyaura coupling to introduce the aryl-piperidine sulfonyl group, followed by electrophilic bromination of the phenol ring .
- Key parameters requiring optimization:
- Temperature control (e.g., 110°C for coupling reactions in anhydrous DMF) to avoid side products .
- Catalyst selection (e.g., palladium catalysts for cross-coupling) and stoichiometric ratios of reagents to enhance yield .
- Purification techniques (e.g., column chromatography or recrystallization) to isolate the target compound from intermediates .
Basic: Which spectroscopic and chromatographic techniques are employed to confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : H and C NMR are critical for confirming the positions of bromine, sulfonyl, and piperidine groups. Aromatic proton signals and splitting patterns validate substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using solvent systems like ethyl acetate/hexane .
Advanced: How can integrated computational-experimental approaches enhance the design of derivatives or optimize reaction pathways for this compound?
Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for derivatization .
- Reaction Path Search Algorithms : Simulate intermediates and transition states to optimize bromination or sulfonation steps, reducing trial-and-error experimentation .
- Machine Learning : Analyzes historical reaction data to predict optimal solvent systems or catalysts for coupling reactions .
Advanced: In cases of conflicting spectroscopic data, what systematic approaches ensure accurate structural elucidation?
Answer:
- Triangulation : Cross-validate NMR, X-ray crystallography (if crystals are obtainable), and IR data to resolve ambiguities. For example, X-ray diffraction can confirm bond lengths and angles disputed by NMR .
- Theoretical Modeling : Compare experimental NMR chemical shifts with DFT-calculated shifts to identify structural mismatches .
- Controlled Experiments : Repeat syntheses under varying conditions to isolate artifacts or degradation products causing spectral inconsistencies .
Advanced: What is the role of the sulfonyl-piperidine moiety in modulating the compound's physicochemical properties, and how can this be investigated through substituent analysis?
Answer:
- Electronic Effects : The sulfonyl group withdraws electron density, enhancing the phenol’s acidity. Piperidine’s basicity can be probed via pH-dependent solubility studies .
- Substituent Analysis : Synthesize analogs with modified piperidine rings (e.g., methylated or fluorinated derivatives) and compare:
Basic: What are the documented challenges in achieving high regioselectivity during the bromination of the phenolic ring in related compounds?
Answer:
- Competitive Substitution : Bromine may attack ortho, meta, or para positions. Use directing groups (e.g., sulfonyl) to favor meta-bromination .
- Side Reactions : Over-bromination can occur; control stoichiometry (1 equiv Br) and reaction time .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and regioselectivity compared to non-polar media .
Advanced: How do researchers employ factorial design to evaluate the impact of multiple variables on the synthesis efficiency of such brominated aromatic compounds?
Answer:
- Factorial Design : Test interactions between variables (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions .
- Example: A 2 factorial design assesses the effects of temperature (80°C vs. 110°C), catalyst (Pd(OAc) vs. PdCl), and solvent (DMF vs. THF) on coupling reaction yields.
- Response Surface Methodology (RSM) : Models non-linear relationships to predict maximum yield regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
